molecular formula C11H27F2NSi2 B14613551 N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine CAS No. 60253-78-3

N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine

Cat. No.: B14613551
CAS No.: 60253-78-3
M. Wt: 267.51 g/mol
InChI Key: WPXFVVKSEIXDSN-UHFFFAOYSA-N
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Description

N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine is a unique organosilicon compound characterized by the presence of tert-butyl, difluoro, and trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine typically involves the reaction of tert-butylamine with difluorosilane and trimethylsilyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The process involves the following steps:

    Reaction of tert-butylamine with difluorosilane: This step forms an intermediate compound.

    Addition of trimethylsilyl chloride: This step completes the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of organosilicon compounds.

Scientific Research Applications

N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.

    Biology: The compound’s unique structure makes it a candidate for studying silicon-based biochemistry.

    Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.

    Industry: It is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine exerts its effects involves interactions with various molecular targets. The presence of difluoro and trimethylsilyl groups allows the compound to participate in unique chemical reactions, influencing pathways related to silicon chemistry. The exact molecular targets and pathways depend on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl-1,1,1-trifluoro-N-(trimethylsilyl)silanamine
  • N-(tert-butyl)-N-(1-chloro-1,1-dimethylsilyl)amine

Uniqueness

N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine is unique due to the combination of tert-butyl, difluoro, and trimethylsilyl groups. This combination imparts specific chemical properties that differentiate it from other similar compounds. For example, the presence of difluoro groups enhances its reactivity in certain chemical reactions, making it a valuable reagent in organic synthesis.

Properties

CAS No.

60253-78-3

Molecular Formula

C11H27F2NSi2

Molecular Weight

267.51 g/mol

IUPAC Name

N-[tert-butyl(difluoro)silyl]-2-methyl-N-trimethylsilylpropan-2-amine

InChI

InChI=1S/C11H27F2NSi2/c1-10(2,3)14(15(7,8)9)16(12,13)11(4,5)6/h1-9H3

InChI Key

WPXFVVKSEIXDSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N([Si](C)(C)C)[Si](C(C)(C)C)(F)F

Origin of Product

United States

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